molecular formula C7H5FN2O2S2 B2600583 7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide CAS No. 228253-44-9

7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide

Cat. No.: B2600583
CAS No.: 228253-44-9
M. Wt: 232.25
InChI Key: UYPMQXISVAMENA-UHFFFAOYSA-N
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Description

7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide is a heterocyclic compound that contains a benzothiadiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide typically involves the introduction of a fluorine atom into the benzothiadiazine ring. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Cyclization reactions: Starting from appropriate precursors that can form the benzothiadiazine ring under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at the fluorine or other positions on the ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Fluorinating agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: As a building block for creating novel materials with unique electronic or optical properties.

    Biology: As a probe or tool for studying biological processes involving sulfur or fluorine atoms.

Mechanism of Action

The mechanism of action of 7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    7-chloro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide: Contains a chlorine atom instead of fluorine, which could lead to different chemical and biological properties.

Uniqueness

The presence of the fluorine atom in 7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide can significantly influence its chemical reactivity and biological activity, making it distinct from other benzothiadiazine derivatives.

Properties

IUPAC Name

7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2S2/c8-4-1-2-5-6(3-4)14(11,12)10-7(13)9-5/h1-3H,(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPMQXISVAMENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)S(=O)(=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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